molecular formula C10H11N3 B14258560 4-Ethyl-5-phenyl-2H-1,2,3-triazole CAS No. 211308-05-3

4-Ethyl-5-phenyl-2H-1,2,3-triazole

Cat. No.: B14258560
CAS No.: 211308-05-3
M. Wt: 173.21 g/mol
InChI Key: SIVUGESCZOAIEU-UHFFFAOYSA-N
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Description

4-Ethyl-5-phenyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by an ethyl group at the 4-position and a phenyl group at the 5-position. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-phenyl-2H-1,2,3-triazole typically involves the [3+2] cycloaddition reaction between alkynes and azides. . The general reaction conditions include:

    Reactants: Alkyne and azide

    Catalyst: Copper (Cu(I))

    Solvent: Often a polar solvent like dimethyl sulfoxide (DMSO) or water

    Temperature: Room temperature to moderate heating

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

Scientific Research Applications

4-Ethyl-5-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-Ethyl-5-phenyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with DNA or proteins, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and the functional groups present on the triazole ring .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-5-phenyl-2H-1,2,3-triazole is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

211308-05-3

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-ethyl-5-phenyl-2H-triazole

InChI

InChI=1S/C10H11N3/c1-2-9-10(12-13-11-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13)

InChI Key

SIVUGESCZOAIEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNN=C1C2=CC=CC=C2

Origin of Product

United States

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